molecular formula C10H11F2N B13046087 (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13046087
M. Wt: 183.20 g/mol
InChI Key: CREDSYGNTQWQGH-VIFPVBQESA-N
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Description

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a tetrahydronaphthalene core with two fluorine atoms at the 5 and 6 positions and an amine group at the 1 position. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a difluoro-substituted naphthalene derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral rhodium or ruthenium catalyst. The reaction is carried out under elevated pressure and temperature to achieve high enantioselectivity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve efficiency and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more cost-effective catalysts and solvents can be explored to make the process economically viable.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitroso compound.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the amine group to a different functional group.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution of the fluorine atoms can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it a valuable tool for studying enantioselective biological processes and developing chiral drugs.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The chiral center plays a crucial role in determining the compound’s overall biological activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with the opposite configuration at the chiral center.

    5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    5,6-Difluoro-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.

Uniqueness

(S)-5,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration and the presence of both fluorine atoms and an amine group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

(1S)-5,6-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11F2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

CREDSYGNTQWQGH-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)F)F)N

Origin of Product

United States

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